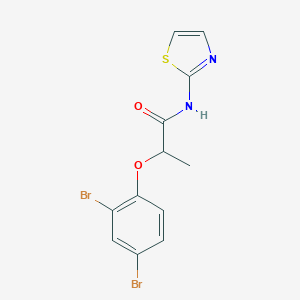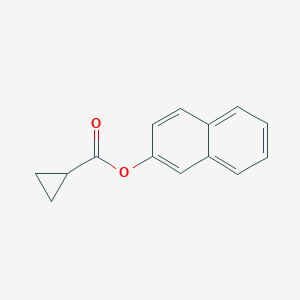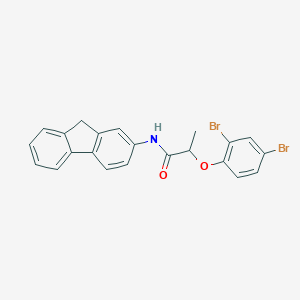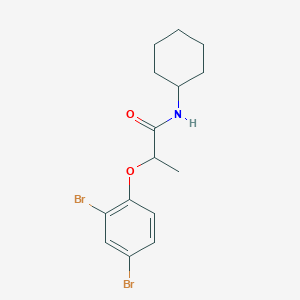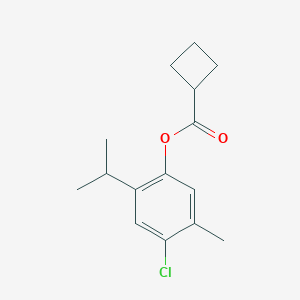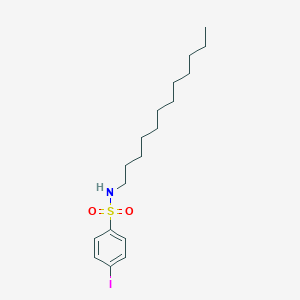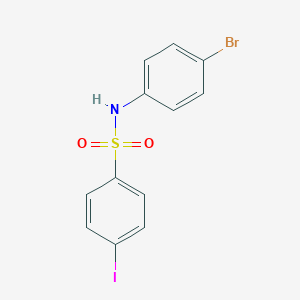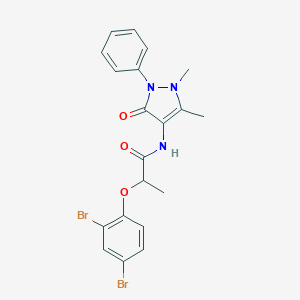![molecular formula C20H37N3OS2 B291157 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide, commonly referred to as ETH-2.0, is a synthetic compound that has been recently developed and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its potential applications are being explored in different fields.
Mécanisme D'action
The mechanism of action of ETH-2.0 is not fully understood, but it has been suggested that it works by disrupting the cell membrane of bacteria and cancer cells. This disruption leads to the death of the cells, making ETH-2.0 a potential candidate for the treatment of bacterial infections and cancer.
Biochemical and Physiological Effects:
ETH-2.0 has been found to have low toxicity and is well-tolerated by cells. It has been shown to have minimal effects on normal cells, making it a potential candidate for the treatment of cancer. However, further studies are needed to fully understand the biochemical and physiological effects of ETH-2.0.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ETH-2.0 in lab experiments is its low toxicity and high purity. This makes it a reliable compound for research purposes. However, one of the limitations of using ETH-2.0 is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of ETH-2.0. One potential application is in the development of new antimicrobial drugs. ETH-2.0 has shown promising results in the treatment of bacterial infections, and further studies could lead to the development of new drugs that are more effective and have fewer side effects.
Another potential application is in cancer research. ETH-2.0 has been found to have anticancer properties, and further studies could lead to the development of new cancer treatments that are more effective and have fewer side effects.
In addition, further studies are needed to fully understand the mechanism of action of ETH-2.0 and its biochemical and physiological effects. This could lead to a better understanding of the compound's potential applications and limitations in scientific research.
Conclusion:
In conclusion, ETH-2.0 is a promising compound that has potential applications in various fields of scientific research. Its low toxicity and high purity make it a reliable compound for research purposes. Further studies are needed to fully understand its potential applications and limitations, but the results so far are promising.
Méthodes De Synthèse
The synthesis of ETH-2.0 involves the reaction of hexadecanoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine and dichloromethane. The reaction yields ETH-2.0 in good yield and purity. The synthesis method used for ETH-2.0 is relatively simple and cost-effective.
Applications De Recherche Scientifique
ETH-2.0 has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, and it has been studied as a potential drug candidate for the treatment of bacterial infections. It has also been studied for its potential applications in cancer research, as it has been found to have anticancer properties.
Propriétés
Formule moléculaire |
C20H37N3OS2 |
|---|---|
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)hexadecanamide |
InChI |
InChI=1S/C20H37N3OS2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(24)21-19-22-23-20(26-19)25-4-2/h3-17H2,1-2H3,(H,21,22,24) |
Clé InChI |
YQYAQWJDYKMXPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NN=C(S1)SCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC1=NN=C(S1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




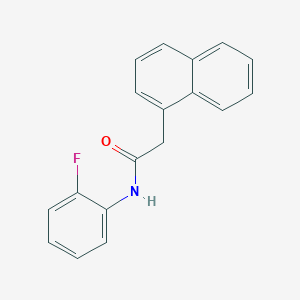
![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)
